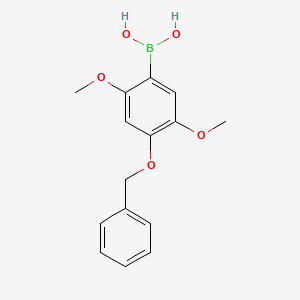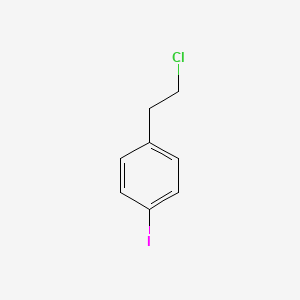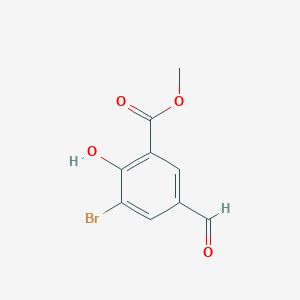
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol
概述
描述
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is a chemical compound with the molecular formula C16H15Cl2NO and a molecular weight of 308.2 g/mol It is characterized by the presence of two 4-chlorophenyl groups attached to a central azetidin-3-ol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol typically involves the reaction of 4-chlorobenzyl chloride with azetidin-3-ol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学研究应用
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
1-[Bis(4-chlorophenyl)methyl]azetidin-2-ol: Similar structure but with a different position of the hydroxyl group.
1-[Bis(4-chlorophenyl)methyl]pyrrolidin-3-ol: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
1-(Bis(4-chlorophenyl)methyl)azetidin-3-ol is unique due to its specific azetidin-3-ol structure, which imparts distinct chemical and biological properties.
属性
分子式 |
C16H15Cl2NO |
|---|---|
分子量 |
308.2 g/mol |
IUPAC 名称 |
1-[bis(4-chlorophenyl)methyl]azetidin-3-ol |
InChI |
InChI=1S/C16H15Cl2NO/c17-13-5-1-11(2-6-13)16(19-9-15(20)10-19)12-3-7-14(18)8-4-12/h1-8,15-16,20H,9-10H2 |
InChI 键 |
SFXIMUPKAOTJSI-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Tert-butyl-6-methylpyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B8572225.png)
![2-Chloro-1-[4-(4-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-ethanone](/img/structure/B8572235.png)
![3-Fluoro-4-[(6-methylpyridin-3-yl)oxy]aniline](/img/structure/B8572245.png)

![[3-Methoxy-5-(3-methoxypropoxy)phenyl]methanol](/img/structure/B8572254.png)


![[Trans-2-ethynylcyclopropyl]methanol](/img/structure/B8572276.png)
